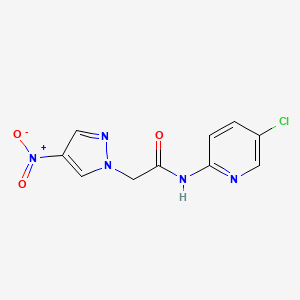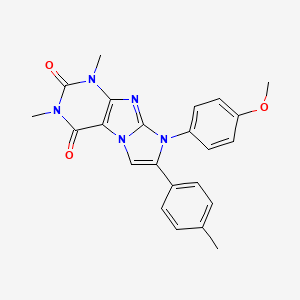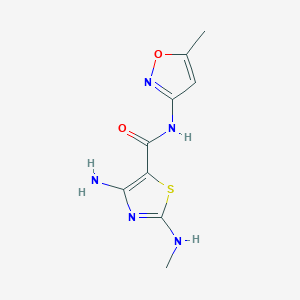
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring substituted with a chlorine atom and a pyrazole ring substituted with a nitro group, connected via an acetamide linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Nitration: Introduction of the nitro group into the pyrazole ring.
Chlorination: Introduction of the chlorine atom into the pyridine ring.
Amidation: Formation of the acetamide linkage between the two heterocyclic rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-(5-chloropyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Reduction: Formation of N-(5-chloropyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent, subject to biological activity and toxicity studies.
Industry: Use in the production of agrochemicals, dyes, or other specialty chemicals.
作用机制
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect.
相似化合物的比较
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: A reduced form of the compound.
N-(5-bromopyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: A bromine-substituted analog.
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-imidazol-1-yl)acetamide: An imidazole analog.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of functional groups and heterocyclic rings, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C10H8ClN5O3 |
|---|---|
分子量 |
281.65 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H8ClN5O3/c11-7-1-2-9(12-3-7)14-10(17)6-15-5-8(4-13-15)16(18)19/h1-5H,6H2,(H,12,14,17) |
InChI 键 |
FXFOCNKRCUFZSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003710.png)
![5-(4-ethoxyphenyl)-4-(3-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15003714.png)

![4-(2,3-dichlorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B15003721.png)

![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B15003723.png)
![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15003733.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B15003743.png)

![3-[1-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B15003754.png)

![8-(2-fluorophenoxy)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15003762.png)

